molecular formula C17H21N3OS B11666709 N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11666709
M. Wt: 315.4 g/mol
InChI Key: MKJVJNGOIUTWPR-UHFFFAOYSA-N
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Description

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a cyclohexanecarboxamide moiety.

Preparation Methods

The synthesis of N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the cyclohexanecarboxamide moiety, which contributes to its distinct biological activities.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C17H21N3OS/c1-12(13-8-4-2-5-9-13)16-19-20-17(22-16)18-15(21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,18,20,21)

InChI Key

MKJVJNGOIUTWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3CCCCC3

Origin of Product

United States

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